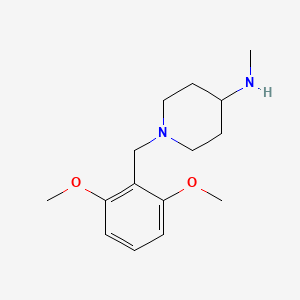

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

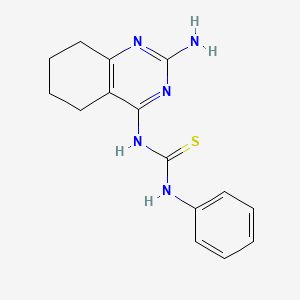

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine, also known as DMMP, is an organic compound with a variety of applications in scientific research. DMMP is a colorless and odorless solid that is soluble in water and alcohol. It has a molecular weight of 209.30 g/mol and is synthesized from 1-(2,6-dimethoxybenzyl)-4-piperidinol and methyl iodide. Due to its properties, DMMP has been used in a wide range of applications, including drug research, biochemical studies, and physiological studies.

Aplicaciones Científicas De Investigación

Fluorescence Enhancement

The study of the fluorescence properties of trans-4-aminostilbene derivatives, including those similar in structure to 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine, demonstrates significant enhancements in fluorescence yield upon the introduction of N-phenyl substituents. This modification leads to a more planar structure, which is advantageous for fluorescence applications due to increased charge-transfer character in the fluorescent excited state, offering potential uses in optical and electronic devices (Yang et al., 2002).

Enantioselective Oxidation

Research into the electrocatalytic oxidation of amines, including structures related to this compound, has led to the development of a gold electrode modified by a chiral nitroxyl radical compound for the enantioselective oxidation of amines. This process is crucial for the synthesis of chiral amines, which are important in pharmaceuticals and agrochemicals (Kashiwagi et al., 1999).

Antineoplastic Activity

The synthesis and evaluation of derivatives of this compound have shown significant antineoplastic (anti-cancer) activity. These compounds exhibit potent inhibitory effects on tubulin polymerization, indicating potential applications in cancer treatment (Pettit et al., 2003).

Nano-Structured Materials

The use of benzoxazine dimer complexes, which are related to the chemical structure of interest, has been explored for the synthesis of nano-structured ceria (CeO2). This material has important applications in catalysis, fuel cells, and environmental remediation due to its unique thermal and chemical stability (Veranitisagul et al., 2011).

Dual Inhibitor for Neurodegenerative Diseases

A derivative of this compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase, showing promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This multifunctional approach targets several pathological pathways simultaneously, potentially offering more effective therapeutic strategies (Bautista-Aguilera et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

The compound this compound interacts with its target, Beta-secretase 1, leading to the cleavage at the N-terminus of the A-beta peptide sequence, between residues 671 and 672 of APP . This results in the generation and extracellular release of beta-cleaved soluble APP, and a corresponding cell-associated C-terminal fragment .

Biochemical Pathways

The biochemical pathways affected by this compound involve the proteolytic processing of the amyloid precursor protein (APP). The cleavage of APP leads to the generation and extracellular release of beta-cleaved soluble APP

Result of Action

The molecular and cellular effects of the action of this compound involve the generation and extracellular release of beta-cleaved soluble APP, and a corresponding cell-associated C-terminal fragment

Propiedades

IUPAC Name |

1-[(2,6-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-16-12-7-9-17(10-8-12)11-13-14(18-2)5-4-6-15(13)19-3/h4-6,12,16H,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSOHLHQWSFYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

397245-00-0 |

Source

|

| Record name | 1-(2,6-Dimethoxybenzyl)-N-methylpiperidine-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)

![Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2683930.png)

![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2683935.png)

![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)

![4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2683938.png)

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683939.png)

![2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2683940.png)